2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide features a pyrazolo[4,3-d]pyrimidin-7-one core with multiple substituents:
- Position 1: Ethyl group.
- Position 3: Methyl group.
- Position 6: 4-Methylbenzyl (p-tolylmethyl) group.
- Position 5: Sulfanyl (-S-) bridge linked to an acetamide moiety, which is further substituted with a second 4-methylbenzyl group at the nitrogen.
The sulfanyl-acetamide linkage may enhance binding to enzymatic targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-21-12-8-18(3)9-13-21)34-16-22(32)27-14-20-10-6-17(2)7-11-20/h6-13H,5,14-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVWBEKEZHVJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule belonging to the class of pyrazolopyrimidine derivatives. Its complex structure suggests potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of approximately 479.6 g/mol. The compound features a sulfanyl acetamide moiety linked to a pyrazolopyrimidine framework, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1358281-90-9 |
The biological activity of pyrazolopyrimidine derivatives is often attributed to their ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The compound's structure suggests potential interactions with kinases and other cellular targets that could lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : A study found that related compounds exhibited IC50 values ranging from 0.39 µM to 0.46 µM against MCF7 breast cancer cells, indicating strong anticancer activity .
- A375 Cell Line : Another derivative demonstrated an IC50 value of 4.2 µM against A375 melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | A375 | 4.2 |
Anti-inflammatory Activity
Pyrazolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
Research indicates that compounds with similar structures to this compound show promising results in drug discovery efforts aimed at treating inflammatory diseases and cancers.
Summary of Findings:
- Cytotoxicity : Significant cytotoxic effects observed in various cancer cell lines.
- Kinase Inhibition : Potential inhibition of kinases such as Aurora-A and CDK2.
- Therapeutic Applications : Possible applications in treating cancers and inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with three structurally related analogs from published studies:
Key Observations:
The 4-trifluoromethylphenyl substituent in Compound [11] increases lipophilicity and metabolic stability but may reduce solubility .
Steric and Pharmacokinetic Implications: The target compound’s dual 4-methylbenzyl groups introduce steric bulk, which could limit access to certain enzymatic pockets but improve membrane permeability.
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~520 g/mol) is lower than Compound [12] (589 g/mol), likely due to the absence of heavy halogen atoms or complex fused rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
